molecular formula C10H17NO B2693043 2-Methyl-octahydro-quinolin-4-one CAS No. 41854-83-5

2-Methyl-octahydro-quinolin-4-one

Cat. No.: B2693043
CAS No.: 41854-83-5
M. Wt: 167.252
InChI Key: SEAPKWHFVCCJBB-UHFFFAOYSA-N
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Description

2-Methyl-octahydro-quinolin-4-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, Doebner–von Miller reaction protocol is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1CC(=O)C2CCCCC2N1 . This compound has an average mass of 167.248 Da and a monoisotopic mass of 167.131012 Da .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

A notable application of quinolin-4-one derivatives is in the innovative synthesis methods. For instance, a study by Alizadeh and Rezvanian (2014) reports a catalyst- and solvent-free synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones, showcasing a method that avoids the use of expensive catalysts and toxic solvents, leading to potentially bioactive compounds in excellent yields. This methodology highlights the environmental and economic benefits of adopting green chemistry practices in the synthesis of quinoline derivatives (Alizadeh & Rezvanian, 2014).

Anticancer Activity

Quinolin-4-one derivatives have also been explored for their potential anticancer properties. Desai et al. (2017) synthesized and evaluated novel quinolin-2-one derivatives as possible anticancer agents. Their study provides insights into the synthesis, characterization, and anticancer activity evaluation, indicating some compounds showed promising activity against specific cancer cell lines, contributing to the search for new anticancer drugs (Desai et al., 2017).

Environmental Sensing and Material Science

The versatility of quinolin-4-one derivatives extends to environmental sensing. A study by You et al. (2015) designed a highly selective colorimetric chemosensor based on quinoline derivatives for detecting Cu(2+) in aqueous media, demonstrating the practical application of quinoline derivatives in environmental monitoring and safety (You et al., 2015).

Synthesis of Bioactive Compounds

Quinoline derivatives are crucial for synthesizing bioactive compounds. Glasnov, Stadlbauer, and Kappe (2005) detailed a microwave-assisted multistep synthesis of 4-arylquinolin-2(1H)-ones, employing palladium-catalyzed cross-coupling chemistry. This method highlights the efficient synthesis of biologically active quinolin-2(1H)-ones, emphasizing the role of controlled microwave-assisted organic synthesis in modern drug discovery (Glasnov, Stadlbauer, & Kappe, 2005).

Properties

IUPAC Name

2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPKWHFVCCJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2CCCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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